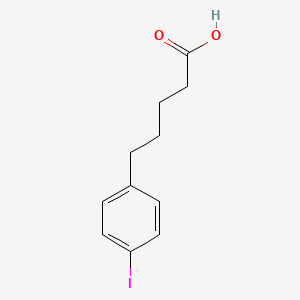

5-(4-Iodophenyl)pentanoic acid

Descripción general

Descripción

5-(4-Iodophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-Iodophenyl)pentanoic acid, with the chemical formula C11H13IO2 and CAS number 116680-98-9, is a compound of significant interest in biochemical research due to its various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology. Its structure includes an iodophenyl group, which enhances its binding properties and biological activity.

- Binding Affinity : The compound has been shown to exhibit strong binding affinity to plasma proteins, particularly albumin. This characteristic can enhance its bioavailability and therapeutic efficacy by prolonging its circulation time in the bloodstream .

- Cellular Interaction : In vitro studies indicate that this compound interacts with various cellular pathways, potentially modulating inflammatory responses and apoptosis .

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacokinetics

Pharmacokinetic studies reveal critical insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Following administration, the compound is rapidly absorbed into systemic circulation.

- Distribution : It shows a high volume of distribution due to its lipophilic nature and strong protein binding characteristics.

- Metabolism : The compound undergoes hepatic metabolism, producing several metabolites that may also possess biological activity.

- Excretion : Primarily eliminated via renal pathways, with a noted influence on kidney uptake depending on the formulation used .

In Vivo Studies

- Tumor Uptake Studies : Research involving radiolabeled versions of this compound has demonstrated significant tumor uptake in animal models. For instance, biodistribution studies showed that compounds incorporating this moiety exhibited high tumor accumulation rates (30–45% IA/g) 24 hours post-injection while maintaining lower kidney retention compared to other similar compounds .

- Therapeutic Potential : In a study assessing the efficacy of folate radioconjugates incorporating this compound, results indicated improved pharmacokinetic profiles suitable for therapeutic applications in oncology .

In Vitro Studies

- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. Results suggest that it may induce apoptosis in specific cell types while exhibiting low toxicity to normal cells .

- Inflammation Modulation : The compound has been investigated for its anti-inflammatory properties, with findings indicating a reduction in pro-inflammatory cytokine production in cultured cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13IO2 |

| Molecular Weight | 304.12 g/mol |

| CAS Number | 116680-98-9 |

| Binding Affinity | High (to albumin) |

| Tumor Uptake | 30–45% IA/g |

| Kidney Uptake | Lower than similar compounds |

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

5-(4-Iodophenyl)pentanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of Apixaban , an anticoagulant medication. The compound acts as an intermediate in the synthesis of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2-one, which is pivotal for creating Apixaban with high purity and yield .

Table 1: Synthesis Pathways Involving this compound

| Compound | Role of this compound | Reference |

|---|---|---|

| Apixaban | Intermediate for synthesis | |

| Other lactam-containing compounds | Key precursor in various syntheses |

Radioconjugate Design

Recent studies have demonstrated the potential of this compound in enhancing the properties of radioconjugates used for imaging and therapeutic purposes. The compound has been shown to improve the binding affinity to albumin, which increases the blood residence time of radioconjugates while simultaneously reducing renal accumulation . This property is particularly beneficial for applications in targeted cancer therapies.

Case Study: Enhanced Tumor Uptake

A comparative biodistribution study illustrated that radioconjugates incorporating this compound exhibited significantly higher tumor uptake (30–45% IA/g) compared to those without this moiety. This finding underscores the compound's utility in optimizing therapeutic efficacy while minimizing side effects .

Pharmacological Investigations

This compound has also been investigated for its pharmacological properties, particularly concerning apoptosis and proliferation in cancer cells. Studies have indicated that derivatives of this compound can influence histone deacetylase activity, which plays a critical role in regulating gene expression related to cancer progression .

Table 2: Pharmacological Applications

Análisis De Reacciones Químicas

Cyclization to Lactam Derivatives

Intermediate : 5-Bromo-pentanoic acid (4-iodophenyl)amide

Reaction : Intramolecular cyclization under basic conditions forms l-(4-iodophenyl)-piperidin-2-one , a key lactam intermediate.

Mechanistic Insight :

-

The reaction proceeds through deprotonation of the amide nitrogen, enabling nucleophilic substitution (SN2) at the brominated carbon.

-

Cyclization forms a six-membered lactam ring, stabilized by aromatic iodophenyl substitution .

Dichlorination with Phosphorus Pentachloride

Intermediate : l-(4-Iodophenyl)-piperidin-2-one

Reaction : Treatment with PCl₅ generates 3,3-dichloro-l-(4-iodophenyl)-piperidin-2-one , a precursor for morpholine substitution.

| Conditions | Outcome |

|---|---|

| Reagent: PCl₅ (excess) | Dichlorination at the α-positions of the lactam carbonyl. |

| Solvent: Chloroform | Reflux for 2 hours followed by aqueous workup . |

Key Observations :

-

The dichlorinated intermediate is highly reactive, facilitating subsequent nucleophilic substitutions with amines like morpholine .

Morpholine Substitution

Intermediate : 3,3-Dichloro-l-(4-iodophenyl)-piperidin-2-one

Reaction : Displacement of chloride by morpholine yields l-(4-iodophenyl)-3-morpholine-5,6-dihydro-2H-pyridin-2-one .

Applications :

Condensation with Hydrazone Derivatives

Intermediate : Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Reaction : Condensation with l-(4-iodophenyl)-3-morpholine-5,6-dihydro-2H-pyridin-2-one forms ethyl 6-(4-iodophenyl)-l-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-lH-pyrazolo[3,4-c]pyridine-3-carboxylate .

| Conditions | Outcome |

|---|---|

| Base: Triethylamine | Facilitates enolate formation and cyclocondensation. |

| Solvent: Toluene, reflux | Forms the pyrazolopyridine scaffold, a structural motif in apixaban . |

Crystallization and Polymorphism

Intermediate : 5-Bromo-pentanoic acid (4-iodophenyl)amide

Solid-State Behavior :

-

Crystallizes in a form characterized by PXRD peaks at 6.38, 12.81, 19.30, 19.83, 22.71, 23.67, 24.53, 24.72, 25.82, 27.00, 29.44, 32.07, 32.43, 39.16, and 40.53° 2θ .

-

Polymorph stability impacts reactivity in downstream steps, such as cyclization efficiency .

Limitations and Opportunities

-

Gaps in Data : Direct studies on 5-(4-iodophenyl)pentanoic acid are absent, but its amide analogue’s reactivity suggests potential for similar transformations (e.g., esterification, decarboxylation).

-

Industrial Relevance : The highlighted reactions are optimized for apixaban synthesis, emphasizing scalability and purity .

Propiedades

IUPAC Name |

5-(4-iodophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVFIQYGBUOFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116680-98-9 | |

| Record name | 5-(4-iodophenyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.